![molecular formula C11H15ClN2O3 B1487825 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride CAS No. 1220037-67-1](/img/structure/B1487825.png)
3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride
Overview
Description
“3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15ClN2O3 . It has an average mass of 258.701 Da and a monoisotopic mass of 258.077118 Da .
Molecular Structure Analysis
The molecular structure of “3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride” is characterized by a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Scientific Research Applications
Synthesis and Heterocyclic Chemistry
3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride is related to a class of compounds known for their application in the synthesis of heterocyclic structures, which are fundamental in developing pharmaceuticals, agrochemicals, and dyes. Pyrrolidines, a core component of this compound, have been extensively studied for their biological effects and utility in medicine. For instance, the polar [3+2] cycloaddition between N-methyl azomethine ylide and various nitroalkenes has been explored for synthesizing substituted pyrrolidines. These reactions proceed under mild conditions, highlighting the compound's utility in synthesizing complex heterocyclic structures, potentially applicable in creating novel therapeutic agents or industrial chemicals (Żmigrodzka et al., 2022).
Catalysis and Polymer Chemistry
Additionally, the compound's structural framework has implications in catalysis and polymer chemistry. For instance, studies involving optically active polymers have shown that related structures can act as catalysts for various chemical reactions, such as the esterolysis of esters, which is crucial in synthesizing bioactive compounds and materials with specific chemical properties. This demonstrates the potential of utilizing 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride in catalytic processes to enhance reaction efficiencies and selectivities (Aglietto et al., 1985).
Advanced Material Development
Research into the modification of pyrrolidinones and their analogs has led to advancements in materials science, particularly in the development of agrochemicals and medicinal compounds. The reaction mechanisms involving chlorinated pyrrolidin-2-ones, for example, have paved the way for synthesizing methoxylated pyrrolin-2-ones, which are valuable intermediates in creating high-performance polymers and biologically active molecules. Such studies underscore the role of 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride and its derivatives in the synthesis of novel materials with potential applications in various industrial sectors (Ghelfi et al., 2003).
properties
IUPAC Name |
3-(4-methyl-2-nitrophenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-8-2-3-11(10(6-8)13(14)15)16-9-4-5-12-7-9;/h2-3,6,9,12H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYNAJJCAATNPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNC2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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